molecular formula C15H14BrNO3 B5778010 N-(3-bromophenyl)-3,4-dimethoxybenzamide

N-(3-bromophenyl)-3,4-dimethoxybenzamide

Cat. No.: B5778010
M. Wt: 336.18 g/mol
InChI Key: GMYHKCFDYRAKQF-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3-bromophenyl group attached to a 3,4-dimethoxy-substituted benzoyl moiety. The 3,4-dimethoxybenzamide scaffold is versatile, with substituents on the phenyl ring significantly influencing target specificity and efficacy .

Properties

IUPAC Name

N-(3-bromophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-6-10(8-14(13)20-2)15(18)17-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYHKCFDYRAKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Bromination: The starting material, 3-aminophenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the phenyl ring.

    Amidation: The brominated product is then reacted with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(3-bromophenyl)-3,4-dimethoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-bromophenyl)-3,4-dimethoxybenzamide is primarily studied for its potential in drug development:

  • Anticancer Activity : This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and SKBR-3. Studies have shown that it induces apoptosis through caspase activation and causes cell cycle arrest at the G2/M phase .
  • Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, modulating their activity, and influencing metabolic pathways associated with tumor growth. Its structural features enhance its binding affinity to cancer-related targets.

The compound exhibits notable biological activities:

  • Apoptosis Induction : It promotes apoptosis in cancer cells, as evidenced by increased levels of active caspase 3 and alterations in cell cycle distribution .
  • Inhibition of Tumor Growth : In vivo studies suggest that it can significantly inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation .

MCF-7 Cell Line Study

A detailed study on MCF-7 cells revealed that treatment with this compound resulted in a 33.26% increase in pre-G1 phase cells, indicating substantial apoptotic activity. The increase in active caspase 3 levels further corroborated its role as an apoptosis inducer.

SKBR-3 Cell Line Evaluation

Another investigation highlighted that at subnanomolar concentrations, related compounds exhibited strong inhibitory effects on cell proliferation and induced significant apoptosis through caspase activation .

Industrial Applications

In addition to medicinal chemistry, this compound has potential applications in materials science:

  • Polymer Synthesis : It can serve as an intermediate for synthesizing polymers with specific properties tailored for various industrial applications.
  • Advanced Materials : The unique chemical structure allows for modifications that can lead to advanced materials with desirable characteristics.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key 3,4-Dimethoxybenzamide Derivatives

Compound Name Substituent on Aryl Ring Additional Functional Groups Reference IDs
This compound 3-Bromophenyl None Target
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl 5-Methoxy [10]
N-(2-Allylcarbamoyl-4-chlorophenyl)-... 4-Chlorophenyl 2-Allylcarbamoyl [2,4,5,7,8]
Compound 23 (Thiourea derivative) 3-Bromo-5-trifluoromethylphenyl Carbamothioyl linker [9]
N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide 4-Hydroxybenzyl None [17]

Biological Activity

N-(3-bromophenyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving the bromination of phenyl derivatives followed by amide formation. The compound's structure is characterized by a bromophenyl group and two methoxy substituents on the benzene ring, which may influence its biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound and related compounds. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action Reference
MCF-7 (Breast Cancer)1.04 ± 0.13Induction of apoptosis via caspase activation
SKBR-3 (Breast Cancer)2.5Cell cycle arrest and apoptosis induction
A375M (Melanoma)Not specifiedEnhanced glucose metabolism leading to apoptosis

The compound has shown potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line, where it induced significant apoptosis as evidenced by increased levels of active caspase 3 and alterations in cell cycle distribution.

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways. In MCF-7 cells, treatment resulted in a marked increase in annexin V-positive cells, indicating early and late stages of apoptosis .
  • Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G2/M phase in several cancer cell lines . This is crucial for preventing cancer cell proliferation.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds with similar structures can inhibit tumor growth significantly by modulating metabolic pathways associated with tumor cells .

Case Studies

  • MCF-7 Cell Line Study : A study focusing on MCF-7 cells revealed that treatment with this compound led to a 33.26% increase in pre-G1 phase cells, indicating substantial apoptotic activity. The increase in active caspase 3 levels further corroborated its role as an apoptosis inducer .
  • SKBR-3 Cell Line Evaluation : Another investigation highlighted that at subnanomolar concentrations, related compounds exhibited strong inhibitory effects on cell proliferation and induced significant apoptosis through caspase activation .

Q & A

Q. What are the optimized synthetic routes for N-(3-bromophenyl)-3,4-dimethoxybenzamide?

The synthesis typically involves condensation reactions between 3-bromoaniline and 3,4-dimethoxybenzoyl chloride derivatives. Key steps include:

  • Reaction conditions : Reflux in ethanol or methanol (6–8 hours) under inert atmosphere to prevent oxidation of methoxy groups .
  • Catalysts : Triethylamine is often used to deprotonate intermediates and facilitate coupling .
  • Purification : Crystallization from ethanol yields pure product (71–85% yield), confirmed by melting point analysis (e.g., 219–221°C) .
  • Characterization : 1H^1\text{H}-NMR and 13C^13\text{C}-NMR verify structural integrity, with methoxy protons appearing as singlets (~δ 3.8–4.0 ppm) and aromatic protons in δ 6.8–7.6 ppm .

Q. How do solubility and stability impact experimental design with this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Preferential solubility aids in column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Hydrolysis of the amide bond occurs in strong acidic/basic conditions (pH <2 or >10) .

Advanced Research Questions

Q. What methodologies resolve contradictions in bioactivity data across structural analogs?

Discrepancies in cytotoxicity or receptor binding often arise from substituent positioning . For example:

  • 3-Bromo vs. 4-Bromo substitution : The 3-bromo derivative shows higher affinity for kinase inhibition (IC50_{50} = 0.8 μM) compared to 4-bromo analogs (IC50_{50} >5 μM), attributed to steric effects in active-site binding .
  • Methoxy group orientation : Ortho-dimethoxy configurations enhance π-π stacking with aromatic residues in molecular docking studies (RMSD <2.0 Å) .
    Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and mutagenesis assays to confirm target interactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking simulations : The compound’s dimethoxybenzamide moiety docks into hydrophobic pockets of cysteine proteases (e.g., Monkeypox virus MPXV), achieving binding affinity of –6.7 kcal/mol .
  • QSAR studies : Electron-withdrawing groups (e.g., –Br) at the 3-position correlate with improved anti-inflammatory activity (R2^2 = 0.89 in murine models) .
    Tools : AutoDock Vina for docking; Gaussian09 for DFT-based electronic property analysis .

Q. What strategies improve reaction yields in multi-step syntheses of derivatives?

  • Stepwise optimization :
    • Thiazole ring formation : Cyclize precursors with Lawesson’s reagent (85% yield at 60°C) .
    • Coupling reactions : Use HATU/DIPEA in DMF for amide bond formation (yields >90%) .
  • In-line monitoring : TLC (hexane:ethyl acetate = 3:1) and LC-MS track intermediates, reducing side products .

Q. How do structural modifications affect metabolic stability in vivo?

  • Methoxy groups : Resist CYP450-mediated oxidation, extending half-life (t1/2_{1/2} = 8.2 hours in rat plasma) compared to non-methoxy analogs (t1/2_{1/2} = 2.1 hours) .
  • Bromine substituents : Increase molecular weight, reducing renal clearance but enhancing plasma protein binding (PPB = 92%) .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions?

  • Temperature control : Reactions at 0–5°C minimize byproduct formation during bromine substitution .
  • Catalyst screening : KI or crown ethers improve nucleophilicity of bromide ions in SNAr reactions .

Q. What analytical techniques distinguish isomeric impurities in final products?

  • HPLC-DAD : C18 column (acetonitrile/water gradient) resolves ortho/meta isomers (retention time difference = 1.2 min) .
  • 2D-NMR (NOESY) : Correlates spatial proximity of methoxy and bromophenyl groups to confirm regiochemistry .

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